REACTION_CXSMILES
|
Br[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1.[CH3:14][NH:15][CH3:16]>CN(C)C=O>[CH3:14][N:15]([CH3:16])[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1
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Name
|
|
Quantity
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4.9 g
|
Type
|
reactant
|
Smiles
|
BrCCOC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.7 g
|
Type
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reactant
|
Smiles
|
CNC
|
Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After removal of the solvent in vacuo the residue
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Type
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EXTRACTION
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Details
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extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
CN(CCOC1=CC=C(C=C1)[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |